1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using reagents like phosphorus oxychloride or other cyclizing agents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often utilizing automated synthesis and purification techniques.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It is explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine derivatives: These compounds also exhibit significant biological activities and are studied for their anticancer properties.
1H-Pyrrolo[3,4-c]pyridine derivatives: Known for their potential as kinase inhibitors, these compounds are explored for their therapeutic applications in cancer and other diseases.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N'-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)6-3-10-4-7-5(6)1-2-11-7/h1-4,11,13H,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANIHOZADYOKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1C(=CN=C2)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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